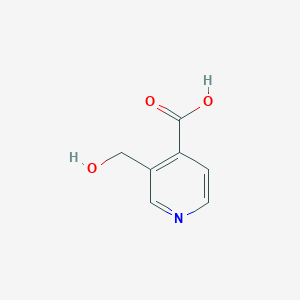

3-(Hydroxymethyl)isonicotinic acid

Vue d'ensemble

Description

3-(Hydroxymethyl)isonicotinic acid , also known as pyridine-4-carboxylic acid , is an organic compound with the chemical formula C₆H₅NO₂ . It is a derivative of pyridine, featuring a carboxylic acid group at the 4-position. Notably, it is an isomer of both picolinic acid (with the carboxyl group at the 2-position) and nicotinic acid (with the carboxyl group at the 3-position) .

Synthesis Analysis

The synthesis of 3-(Hydroxymethyl)isonicotinic acid involves various methods, including hydrolysis of isonicotinonitrile , which yields the desired compound. Additionally, it can be prepared through oxidation of 3-(Hydroxymethyl)pyridine .

Molecular Structure Analysis

The molecular structure of 3-(Hydroxymethyl)isonicotinic acid consists of a pyridine ring with a carboxylic acid substituent at the 4-position. The arrangement of atoms and bonds within the molecule determines its properties and reactivity .

Chemical Reactions Analysis

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

1. Pro-Chelator for Iron Sequestration

A pro-chelating agent, BSIH, derived from isonicotinic acid, has been synthesized. This agent weakly interacts with iron but becomes active in the presence of hydrogen peroxide, revealing a phenol that is a key metal-binding group. It is effective in sequestering Fe3+ and preventing iron-promoted hydroxyl radical formation, representing a promising strategy for chelating detrimental metal ions without disturbing healthy metal ion distribution (Charkoudian, Pham, & Franz, 2006).

2. Luminescent Hybrid Materials

Isonicotinic acid derivatives have been used in the synthesis of luminescent hybrid materials. These materials, created by grafting 2-hydroxynicotinic acid with other functional groups, show potential in ultraviolet absorption, phosphorescence, and luminescence spectra. This indicates their use in photophysical applications and in the creation of materials with specific light-emitting properties (Wang & Yan, 2006).

3. Metal-Organic Frameworks

Isonicotinic acid has been widely used in the synthesis of metal-organic frameworks (MOFs) due to its ability to form hydrogen bonds and π-π stackings. These properties enable the formation of three-dimensional network supramolecular compounds, which have applications in areas such as catalysis, gas storage, and separation technologies (Koo, 2016).

4. Chemo-, Regio- and Stereospecific Additions

The chemo-, regio-, and stereospecific non-catalytic addition of isonicotinic acid to α,β-acetylenic γ-hydroxy nitriles under mild conditions has been demonstrated. This process yields densely functionalized derivatives of isonicotinic acid, indicating its utility in organic synthesis and potential applications in pharmaceuticals and fine chemicals (Trofimov et al., 2008).

5. Coordination Polymers for Luminescence

The use of isonicotinic acid in the creation of novel coordination polymers has been explored. These polymers demonstrate fluorescent properties, indicating their potential application in fluorescence probing and the development of photophysical materials (Liu, Xu, & Guo, 2006).

6. Nonlinear Optical Properties

A 3-D coordination polymer with trimeric copper (I) unit, employing isonicotinic acid as a ligand, has been synthesized. This polymer exhibits a powder second-harmonic generation (SHG) efficiency, indicating its potential application in nonlinear optics (Kang et al., 2004).

Safety And Hazards

- Safety Data Sheet : Available here.

Propriétés

IUPAC Name |

3-(hydroxymethyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-4-5-3-8-2-1-6(5)7(10)11/h1-3,9H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTYBRTJVDQOITP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90509118 | |

| Record name | 3-(Hydroxymethyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Hydroxymethyl)isonicotinic acid | |

CAS RN |

81113-13-5 | |

| Record name | 3-(Hydroxymethyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

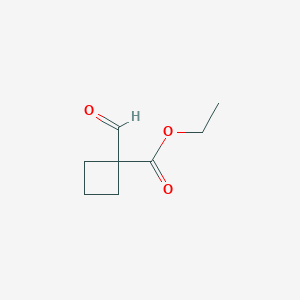

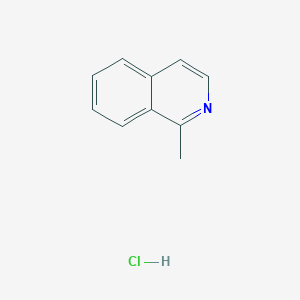

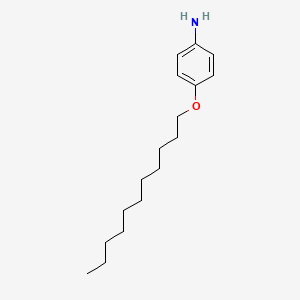

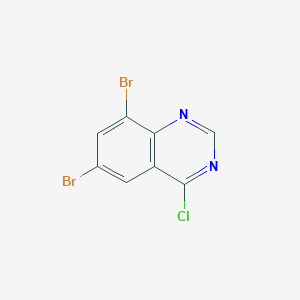

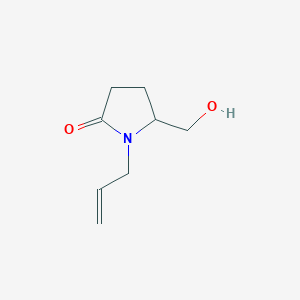

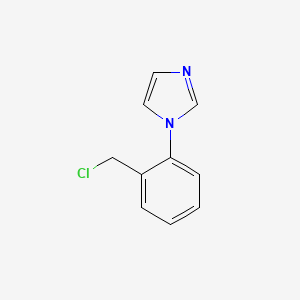

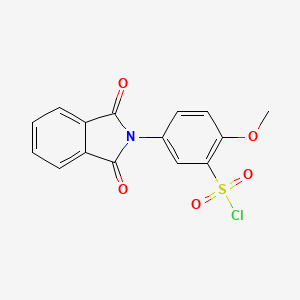

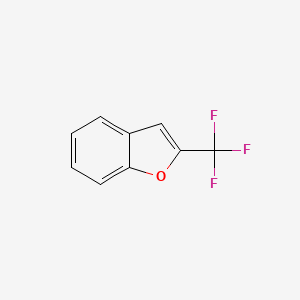

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.